![molecular formula C17H13FN6O B3409276 1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892743-71-4](/img/structure/B3409276.png)
1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Overview
Description
1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of triazole derivatives and has been synthesized through a variety of methods.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in lab experiments is its potent antitumor activity. This compound has shown promising results in inhibiting cancer cell growth in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. One direction is to further study the mechanism of action of this compound to better understand how it exerts its antitumor activity. Another direction is to explore the potential use of this compound in combination with other cancer treatments to enhance its efficacy. Additionally, more studies are needed to determine the safety and toxicity of this compound in vivo.
Scientific Research Applications
1-(3-fluorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
properties
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-5-2-3-8-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-7-4-6-11(18)9-12/h2-9H,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUKWNORZQCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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